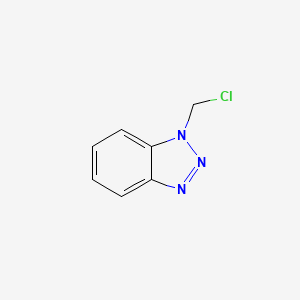

1-(Chloromethyl)-1H-benzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEROABGEVRIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391501 | |

| Record name | 1-(Chloromethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-96-1 | |

| Record name | 1-(Chloromethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloromethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Nature of a Versatile Reagent: An In-depth Technical Guide to the Mechanism of Action of 1-(Chloromethyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-1H-benzotriazole stands as a cornerstone reagent in modern organic synthesis, prized for its ability to introduce the benzotriazol-1-ylmethyl moiety onto a diverse array of nucleophiles. This guide delves into the core of its reactivity, exploring the mechanistic intricacies that underpin its utility. We will dissect the electronic properties of this molecule, revealing a fascinating duality in its reaction pathways that oscillates between a classical bimolecular nucleophilic substitution (SN2) and a stepwise mechanism involving a stabilized N-acyliminium-like cation (SN1-like). By understanding these mechanisms, researchers can harness the full potential of this versatile building block, enabling the rational design of synthetic routes to complex molecular architectures, including novel therapeutics and advanced materials. This guide provides not only a thorough mechanistic discussion but also a compilation of field-proven experimental protocols and a critical analysis of the factors governing its reactivity.

Introduction: The Synthetic Power of a Reactive Moiety

This compound, a stable, crystalline solid, has emerged as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] Its significance lies in the reactive chloromethyl group appended to the N1 position of the benzotriazole ring system.[1] This unique structural feature renders the methylene carbon highly electrophilic, making it susceptible to attack by a wide spectrum of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. The benzotriazole unit itself plays a multifaceted role, acting not only as an activating group but also as an excellent leaving group in subsequent transformations, further amplifying its synthetic value.[2] The ability to readily introduce the benzotriazol-1-ylmethyl group has found widespread application in the synthesis of a variety of compounds, including biologically active molecules and heterocyclic frameworks.[3][4]

The Heart of the Matter: Unraveling the Mechanistic Dichotomy

The primary mode of action of this compound revolves around the nucleophilic substitution of the chloride ion. The central mechanistic question is whether this proceeds through a concerted, single-step process (SN2) or a stepwise pathway involving a discrete intermediate (SN1-like). The available evidence suggests a mechanistic continuum, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The SN2 Pathway: A Concerted Dance of Bond Formation and Cleavage

In many instances, the reaction of this compound with strong, unhindered nucleophiles in polar aprotic solvents aligns with the characteristics of a classical SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride ion.

Key Characteristics of the SN2 Pathway:

-

Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile (second-order kinetics).

-

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with inversion of configuration.

-

Nucleophile: Favored by strong, anionic nucleophiles.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically employed to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

The SN1-like Pathway: The Role of the Stabilized N-Acyliminium Ion

Under certain conditions, particularly with weaker nucleophiles or in polar protic solvents, the reaction may proceed through a stepwise, SN1-like mechanism. This pathway is facilitated by the ability of the benzotriazole moiety to stabilize the resulting carbocationic intermediate. The departure of the chloride ion from this compound generates a resonance-stabilized cation, which can be described as an N-acyliminium ion. This intermediate is highly electrophilic and rapidly reacts with the nucleophile.

The stability of this cation arises from the delocalization of the positive charge onto the nitrogen atoms of the triazole ring. This delocalization significantly lowers the activation energy for the formation of the intermediate, making the SN1-like pathway competitive with the SN2 mechanism.

Key Characteristics of the SN1-like Pathway:

-

Kinetics: The rate-determining step is the formation of the N-acyliminium ion, making the reaction rate primarily dependent on the concentration of this compound (first-order kinetics).

-

Intermediate: Involves a discrete, resonance-stabilized N-acyliminium ion.

-

Nucleophile: Can proceed with weaker, neutral nucleophiles.

-

Solvent: Favored by polar protic solvents (e.g., alcohols, water) that can solvate both the departing chloride ion and the cationic intermediate.

The Benzotriazole Moiety: More Than Just a Leaving Group

The benzotriazole group is a key player in the reactivity of this compound, exhibiting several crucial functions:

-

Electron-Withdrawing Nature: The triazole ring is electron-withdrawing, which enhances the electrophilicity of the adjacent methylene carbon, making it more susceptible to nucleophilic attack.

-

Good Leaving Group: The benzotriazolide anion is a stable species due to the delocalization of the negative charge over the aromatic system. This stability makes it an excellent leaving group in subsequent substitution reactions of the initially formed products.[2] This property is particularly valuable in tandem reaction sequences where the benzotriazol-1-ylmethyl group is first installed and then displaced by another nucleophile.

-

Stabilization of Adducts: The benzotriazole moiety can stabilize anionic intermediates formed at the α-carbon, facilitating further functionalization.[5]

Experimental Protocols: Harnessing the Reactivity in Practice

The choice of reaction conditions is critical for achieving the desired outcome and high yields. Below are representative protocols for the reaction of this compound with different classes of nucleophiles.

N-Alkylation of Amines and Heterocycles

This is one of the most common applications of this compound, providing a straightforward route to N-(benzotriazol-1-ylmethyl) derivatives.

Protocol: General Procedure for N-Alkylation [3]

-

To a stirred solution of the amine or heterocycle (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN, or THF), add a base (1.1-1.5 eq) such as potassium carbonate (K2CO3) or triethylamine (Et3N).

-

Add this compound (1.0-1.2 eq) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | K2CO3 | DMF | Reflux | 6 | Not specified | [3] |

| Phenylhydrazine | - | Ethanol | Not specified | Not specified | Not specified | [6] |

| Various Amines | Et3N | CH2Cl2 | RT | 2-4 | 85-95 | [Katritzky et al., 1987] |

C-Alkylation of Carbon Nucleophiles

This compound reacts with a variety of carbanions, including enolates, Grignard reagents, and organolithium compounds, to form new carbon-carbon bonds.

Protocol: Reaction with Grignard Reagents

-

Prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous THF under an inert atmosphere.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Quaternization: Enhancing the Electrophilicity

The N-3 position of the benzotriazole ring in this compound can be quaternized by reaction with alkylating agents such as methyl iodide.[5] This quaternization significantly increases the electron-withdrawing nature of the benzotriazole moiety, thereby further enhancing the electrophilicity of the chloromethyl carbon. This modification can be exploited to accelerate nucleophilic substitution reactions or to enable reactions with very weak nucleophiles.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent whose reactivity is governed by a delicate interplay of factors that dictate its mechanistic pathway. While often depicted as undergoing a straightforward SN2 reaction, the potential for an SN1-like mechanism involving a stabilized N-acyliminium ion should not be overlooked, particularly when designing reactions with less reactive nucleophiles or in polar protic media. The benzotriazole moiety itself is a key enabler of this reactivity, acting as an electronic sink, a good leaving group, and a stabilizer of intermediates.

Future research in this area will likely focus on a more detailed computational and experimental elucidation of the factors that control the SN1/SN2 dichotomy. A deeper understanding of these mechanistic nuances will undoubtedly lead to the development of novel synthetic methodologies and the more efficient construction of complex molecules with valuable applications in medicine and materials science. The continued exploration of the reactivity of quaternized derivatives also holds promise for expanding the synthetic utility of this remarkable reagent.

References

- 1. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Chloromethyl)-1H-benzotriazole: Structure, Reactivity, and Synthetic Applications

Abstract

1-(Chloromethyl)-1H-benzotriazole (Bt-CH₂Cl) has emerged as a highly versatile and valuable reagent in modern organic synthesis. Characterized by the strategic placement of a reactive chloromethyl group on the N1 position of the benzotriazole scaffold, this compound serves as a potent electrophile for the introduction of the "masked" aminomethyl synthon (Bt-CH₂-). The benzotriazole moiety not only activates the adjacent methylene group for nucleophilic attack but also functions as an excellent leaving group in subsequent transformations, enabling a wide array of synthetic applications. This guide provides a comprehensive overview of its structure, synthesis, reactivity profile with a range of nucleophiles, and detailed protocols for its application, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties and Structural Elucidation

This compound is a white to pale brown crystalline solid. Its unique reactivity is a direct consequence of its molecular architecture. The electron-withdrawing nature of the benzotriazole ring system polarizes the C-Cl bond of the chloromethyl group, rendering the methylene carbon highly susceptible to nucleophilic attack.

| Property | Value | Reference(s) |

| CAS Number | 54187-96-1 | [1] |

| Molecular Formula | C₇H₆ClN₃ | [2] |

| Molecular Weight | 167.60 g/mol | [2] |

| Melting Point | 136-139 °C | [3] |

| Appearance | White crystalline solid | [2] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 145.4, 132.9, 128.5, 124.9, 120.1, 111.3, 50.1 | [1][4] |

| InChIKey | VSEROABGEVRIRY-UHFFFAOYSA-N | [3] |

The crystal structure of the compound confirms the planarity of the benzotriazole ring system.[5] This structural rigidity and electronic configuration are central to its predictable reactivity.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis involves the chlorination of 1-hydroxymethylbenzotriazole, which is readily prepared from benzotriazole, formaldehyde, and a suitable base. The subsequent reaction with thionyl chloride (SOCl₂) provides the target compound in high yield.[5]

Caption: General synthesis workflow for this compound.

Detailed Laboratory Protocol:

This protocol is adapted from established literature procedures.[5]

-

Preparation of 1-Hydroxymethylbenzotriazole: In a suitable reaction vessel, suspend 1H-Benzotriazole in water. Add an aqueous solution of formaldehyde (37 wt. %). The reaction is typically stirred at room temperature until a clear solution is obtained, after which the product crystallizes upon cooling. Filter the solid, wash with cold water, and dry under vacuum.

-

Chlorination: Place the dried 1-hydroxymethylbenzotriazole (e.g., 12 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).

-

Cool the flask in an ice bath. Cautiously add thionyl chloride (e.g., 40 mL) dropwise to the stirred solid.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir and gently heat to reflux (approx. 90 minutes).

-

After the reflux period, remove the excess thionyl chloride by distillation.

-

Add a solvent like methanol to quench any remaining thionyl chloride, then cool the mixture. The product will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and recrystallize from a suitable solvent such as benzene to yield pure this compound.

Reactivity Profile: A Versatile Electrophile

The core utility of Bt-CH₂Cl lies in its function as an electrophilic aminomethylating agent. The chloromethyl group readily undergoes nucleophilic substitution, typically via an SN2 mechanism, with a wide variety of nucleophiles.[2][6]

Caption: Generalized Sɴ2 reaction of Bt-CH₂Cl with a nucleophile (Nu⁻).

Reactions with N-Nucleophiles

Bt-CH₂Cl is extensively used for the N-alkylation of amines, amides, and various nitrogen-containing heterocycles. These reactions typically proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the HCl byproduct.

Example Protocol: N-alkylation of Benzylamine

-

Dissolve this compound (1 eq.) and benzylamine (1.2 eq.) in a suitable solvent like DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Heat the reaction mixture (e.g., reflux) for several hours, monitoring by TLC.

-

After completion, cool the reaction and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize if necessary.

Reactions with S-Nucleophiles

Thiols and thiophenols react readily with Bt-CH₂Cl to form the corresponding thioethers. This provides a straightforward route to S-aminomethylated compounds.

Reactions with O-Nucleophiles

Alcohols and phenols can be alkylated using Bt-CH₂Cl, usually in the presence of a strong base (e.g., NaH) to first generate the more nucleophilic alkoxide or phenoxide.

Reactions with C-Nucleophiles

Stabilized carbanions, such as those derived from malonic esters or Grignard reagents (under specific conditions), can attack Bt-CH₂Cl to form new carbon-carbon bonds.[6] This extends its utility beyond simple heteroatom alkylation.

The Benzotriazole Group: More Than Just a Leaving Group

A key feature of benzotriazole chemistry, pioneered by the Katritzky group, is the dual role of the benzotriazole moiety.[7][8] After its initial introduction via Bt-CH₂Cl, the benzotriazolyl group can:

-

Serve as an excellent leaving group: The N-substituted benzotriazole product can undergo a second nucleophilic substitution, where the stable benzotriazole anion is displaced. This allows for a two-step process to achieve transformations that are otherwise difficult.

-

Activate adjacent positions: The benzotriazole group can facilitate the deprotonation of the α-carbon, creating a new nucleophilic center for further functionalization.

This dual reactivity makes Bt-CH₂Cl a powerful linchpin in multi-step synthetic strategies.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Causes severe skin burns and eye damage.[1] May be corrosive to metals.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Handle only in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.

Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and versatile method for introducing a reactive aminomethyl equivalent. Its predictable reactivity, the stability of its derivatives, and the multifaceted role of the benzotriazole group itself ensure its continued application in the synthesis of complex organic molecules, from novel materials to active pharmaceutical ingredients. Understanding its fundamental structure, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

- 1. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-(氯甲基)-1H-苯并三唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(54187-96-1) 13C NMR spectrum [chemicalbook.com]

- 5. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to 1-(Chloromethyl)-1H-benzotriazole (CAS 54187-96-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-(Chloromethyl)-1H-benzotriazole, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind its reactivity and practical applications.

Introduction and Compound Identification

This compound, identified by the CAS number 54187-96-1, is a key building block in synthetic chemistry.[1] Its unique structure, featuring a benzotriazole moiety linked to a reactive chloromethyl group, makes it a valuable intermediate for introducing the benzotriazole group into various molecular scaffolds.[1][2] This reactivity is fundamental to its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

It is important to distinguish this compound from other complex molecules that may be inadvertently associated with it. This guide focuses exclusively on the properties and applications of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized in the table below, providing a clear reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 54187-96-1 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₆ClN₃ | [1][3][5][6][7] |

| Molecular Weight | 167.60 g/mol | [1][3][5][7] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 136-141 °C | [3][10][11] |

| Boiling Point (Predicted) | 305.9 ± 25.0 °C | [10][12] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [10][12] |

| Solubility | Soluble in organic solvents | [2] |

| Purity | Typically >98.0% | [3] |

| Storage | Room temperature, in a cool, dark, and dry place. Inert atmosphere recommended. | [3][10] |

Chemical Structure and Reactivity

The reactivity of this compound is dominated by the presence of the chloromethyl group attached to a nitrogen atom of the benzotriazole ring. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions.

Caption: Chemical structure of this compound.

This inherent reactivity makes it an excellent reagent for:

-

N-Alkylation: Reacting with various nitrogen-containing heterocycles to introduce the benzotriazol-1-ylmethyl group.

-

C-C Bond Formation: It participates in reactions such as the Gewald cyclocondensation.

-

Synthesis of Palladium Complexes: Used in the preparation of palladium complexes that are active catalysts in Heck and Suzuki-Miyaura coupling reactions.

-

Pharmaceutical Intermediate: It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

Experimental Protocols and Considerations

When utilizing this compound in a synthetic protocol, its purity and handling are of paramount importance to ensure predictable and reproducible outcomes.[1]

General Protocol for a Nucleophilic Substitution Reaction:

-

Reagent Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the nucleophilic substrate to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, given the reactive nature of the chloromethyl group.

-

Aprotic Solvent: Aprotic solvents are preferred to avoid solvolysis of the starting material.

-

Base: The inclusion of a base is essential to neutralize the generated acid, which could otherwise lead to undesired side reactions or decomposition of the product.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information:

-

Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger[3]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A type P3 (EN 143) respirator cartridge is recommended, especially when handling the powder.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[13]

Spectral Data

Access to spectral data is critical for the identification and characterization of chemical compounds. The Spectral Database for Organic Compounds (SDBS) provides data for this compound under the SDBS No. 41149.[3] Additionally, 13C NMR spectral information is available.[14]

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis, with significant implications for drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 54187-96-1: this compound [cymitquimica.com]

- 3. This compound | 54187-96-1 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 54187-96-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-(Chloromethyl)-1H-benzo[d][1,2,3]triazole 97% | CAS: 54187-96-1 | AChemBlock [achemblock.com]

- 7. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98 54187-96-1 [sigmaaldrich.com]

- 9. 54187-96-1|this compound|BLD Pharm [bldpharm.com]

- 10. 54187-96-1 | CAS DataBase [m.chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. 1-(chloromethyl)benzotriazole54187-96-1,Purity96%_Crescent Chemical Co., Inc. [molbase.com]

- 13. angenechemical.com [angenechemical.com]

- 14. This compound(54187-96-1) 13C NMR [m.chemicalbook.com]

The Synthetic Versatility of 1-(Chloromethyl)-1H-benzotriazole: A Technical Guide for Organic Chemists

Abstract

1-(Chloromethyl)-1H-benzotriazole has emerged as a powerhouse reagent in modern organic synthesis. Its unique trifunctional nature, combining a stable heterocyclic core, a reactive chloromethyl group, and the ability of the benzotriazole moiety to act as an excellent leaving group, has established it as a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, offering field-proven insights into its use in N-alkylation, C-alkylation, and S-alkylation reactions. The content is tailored for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also a thorough examination of the mechanistic principles that underpin its reactivity.

Introduction: The Strategic Advantage of this compound

This compound, with the chemical formula C7H6ClN3 and a molecular weight of 167.60 g/mol , is a crystalline solid that has garnered significant attention in the field of organic chemistry.[1][2] Its utility stems from the synthetically advantageous combination of a benzotriazole ring and a reactive chloromethyl group. The benzotriazole moiety serves as a potent activating group and an exceptional leaving group in nucleophilic substitution reactions, while the chloromethyl unit provides a reactive electrophilic site. This duality allows for the facile introduction of the benzotriazolylmethyl (BtCH2-) group onto a variety of nucleophiles. Subsequent displacement of the benzotriazole group by another nucleophile enables a two-step process for the formation of new carbon-heteroatom or carbon-carbon bonds.

The strategic importance of this reagent lies in its ability to mediate transformations that might otherwise require harsh conditions or less accessible starting materials. Its application spans from the synthesis of novel heterocyclic systems to the construction of key intermediates for active pharmaceutical ingredients (APIs).[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of 1-hydroxymethylbenzotriazole with thionyl chloride.[4] This method provides the desired product in good yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Hydroxymethylbenzotriazole

-

Thionyl chloride (SOCl₂)

-

Methanol

-

Benzene

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 12 g of 1-hydroxymethylbenzotriazole.

-

Cool the flask in an ice bath.

-

Slowly add 40 ml of thionyl chloride dropwise to the cooled and stirred 1-hydroxymethylbenzotriazole.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 90 minutes.

-

After reflux, carefully distill off the excess thionyl chloride.

-

To remove the final traces of thionyl chloride, add 50 ml of methanol and heat the mixture for 15 minutes.

-

Cool the mixture and collect the precipitated product by filtration.

-

Recrystallize the crude product from benzene to obtain pure this compound.

Yield: 78%[4]

Causality of Experimental Choices:

-

The use of an ice bath during the initial addition of thionyl chloride is crucial to control the exothermic reaction.

-

Refluxing ensures the reaction goes to completion.

-

The addition of methanol serves to quench any remaining thionyl chloride by converting it to volatile products (SO₂ and methyl chloride).

-

Recrystallization from benzene is an effective method for purifying the final product.

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by the susceptibility of the chloromethyl group to nucleophilic attack. This allows for the facile introduction of the benzotriazolylmethyl group onto a wide array of nucleophiles, including amines, carbanions, and thiols.

N-Alkylation: Synthesis of Amines and Heterocycles

This compound is an excellent reagent for the N-alkylation of a wide range of nitrogen-containing compounds, including primary and secondary amines, and heterocyclic systems. The resulting N-(benzotriazol-1-ylmethyl) derivatives are stable intermediates that can be further elaborated.

Mechanism: The reaction proceeds via a classical SN2 mechanism where the nitrogen nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

This protocol describes the synthesis of 1-((1H-benzo[d][3][5][6]triazol-1-yl)methyl)phenylhydrazine, a precursor for other heterocyclic compounds.[7]

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Potassium Carbonate (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a 100 ml round-bottom flask, dissolve 0.01 mol of this compound in 12 ml of ethanol.

-

Add 0.01 mol of phenylhydrazine to the solution.

-

The reaction can be refluxed for a period of 2 to 6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Note: In many N-alkylation reactions with less nucleophilic amines or to drive the reaction to completion, a non-nucleophilic base such as potassium carbonate is often added to scavenge the HCl formed during the reaction.[7]

C-Alkylation: Formation of Carbon-Carbon Bonds

This compound can be used to alkylate carbanions derived from active methylene compounds, such as malonic esters and β-ketoesters. This provides a route to functionalized benzotriazole derivatives that are valuable synthetic intermediates.

Mechanism: A base is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the chloromethyl group of this compound in an SN2 fashion.

S-Alkylation: Synthesis of Thioethers

Thiols and other sulfur nucleophiles readily react with this compound to form the corresponding thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Mechanism: Similar to N- and C-alkylation, the reaction proceeds through an SN2 pathway. The thiolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Materials:

-

This compound

-

Thiol (R-SH)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Stirring apparatus

Procedure:

-

To a solution of the thiol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The benzotriazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[6][8] this compound serves as a key starting material for the synthesis of many of these bioactive molecules.

Synthesis of Antifungal Agents

A significant application of this compound is in the synthesis of novel antifungal agents.[5][6] The benzotriazole moiety can be incorporated into molecules designed to inhibit key fungal enzymes, such as lanosterol 14-α-demethylase.

Example Application: While a direct synthesis of a marketed drug like Voriconazole using this compound is not the primary route, the chemistry it enables is fundamental to the synthesis of various triazole-based antifungal compounds. The ability to link the benzotriazole moiety to other heterocyclic systems is a key strategy in the design of new antifungal candidates.

Quantitative Data Summary

| Application | Nucleophile | Product Type | Typical Yields | Reference |

| N-Alkylation | Amines, Heterocycles | N-Benzotriazolylmethyl derivatives | Good to Excellent | [7] |

| C-Alkylation | Active Methylene Compounds | C-Benzotriazolylmethyl derivatives | Moderate to Good | [9] |

| S-Alkylation | Thiols | S-Benzotriazolylmethyl derivatives | Good to Excellent | [9] |

Conclusion

This compound is a remarkably versatile and valuable reagent in the arsenal of the modern organic chemist. Its ability to act as a stable, yet reactive, electrophilic building block for the formation of C-N, C-C, and C-S bonds makes it an indispensable tool for the synthesis of complex organic molecules. The straightforward nature of its reactions, coupled with the ease of subsequent transformations of the benzotriazole moiety, ensures its continued and expanding role in both academic research and the industrial synthesis of fine chemicals and pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this powerful reagent.

References

- 1. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcchems.com [jcchems.com]

- 3. The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1-(Chloromethyl)-1H-benzotriazole spectral data interpretation (NMR, IR, Mass Spec).

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth analysis of the spectral data for 1-(Chloromethyl)-1H-benzotriazole (C₇H₆ClN₃, MW: 167.60 g/mol ), a key intermediate in pharmaceutical and organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for researchers to confidently identify and characterize this compound. This guide is structured to empower scientists with both the foundational knowledge and the practical insights required for the rigorous demands of drug development and chemical research.

Introduction: The Significance of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzotriazol-1-ylmethyl group to a variety of nucleophiles. Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions. The benzotriazole moiety itself is a prevalent scaffold in many biologically active compounds.[1] Given its role as a crucial building block, unambiguous structural confirmation is paramount. This guide provides a comprehensive interpretation of its spectroscopic data to ensure the identity and purity of this important synthetic intermediate.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of this compound that give rise to its characteristic spectral signature are the benzotriazole ring system and the chloromethyl substituent.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit two distinct regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring of the benzotriazole moiety will give rise to a complex multiplet pattern. Due to the asymmetry of the 1-substituted benzotriazole, these four protons are chemically non-equivalent. We would anticipate two sets of multiplets, each integrating to two protons, corresponding to the protons ortho and meta to the triazole fusion point.

-

Aliphatic Region (δ 5.5-6.5 ppm): A sharp singlet, integrating to two protons, is expected for the chloromethyl (-CH₂Cl) group. The significant downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom of the benzotriazole ring and the chlorine atom.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.5 | Multiplet | 4H | Aromatic Protons |

| 5.5 - 6.5 | Singlet | 2H | -CH₂Cl |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the six carbon atoms of the benzotriazole ring system. The two carbons at the fusion of the benzene and triazole rings will appear at a lower field compared to the other four benzene carbons.

-

Aliphatic Region (δ 45-55 ppm): A single signal is anticipated for the chloromethyl carbon. Its chemical shift is influenced by the attached chlorine and nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 110 - 150 | Aromatic Carbons (6 signals) |

| 45 - 55 | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a solid, will show several characteristic absorption bands.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Weak | C=C Aromatic Ring Stretch |

| 1500-1450 | Medium-Strong | C=N Triazole Ring Stretch |

| 1250-1150 | Strong | C-N Stretch |

| 800-700 | Strong | C-H Out-of-plane Bending & C-Cl Stretch |

The presence of sharp peaks in the aromatic C-H stretching region and the characteristic C=C and C=N stretching frequencies confirm the benzotriazole core. The C-Cl stretching vibration is often observed in the fingerprint region and can be coupled with other vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 167, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway:

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

A primary fragmentation pathway would involve the loss of a chlorine radical to form a stable cation at m/z 132. Subsequent fragmentation of the benzotriazole ring could lead to the loss of a nitrogen molecule (N₂) to give a fragment at m/z 90, followed by the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 64.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 167/169 | [C₇H₆ClN₃]⁺˙ (Molecular Ion) |

| 132 | [C₇H₆N₃]⁺ |

| 90 | [C₆H₄N]⁺ |

| 64 | [C₅H₄]⁺˙ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after analysis.

-

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The GC will separate the compound from the solvent and any impurities based on their volatility and interaction with the GC column.

-

The separated compound will then enter the mass spectrometer.

-

Acquire the mass spectrum in electron ionization (EI) mode over a suitable mass range (e.g., m/z 40-200).

-

Analyze the resulting chromatogram and mass spectrum to identify the compound and its fragmentation pattern.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented and interpreted in this guide, rooted in the fundamental principles of spectroscopy and the known reactivity of the molecule, offer a reliable reference for researchers. By understanding the causality behind the spectral features, scientists can ensure the quality and identity of this vital synthetic intermediate, thereby upholding the integrity of their research and development endeavors.

References

An In-depth Technical Guide on the Electrophilic Nature of 1-(Chloromethyl)-1H-benzotriazole

Introduction: Unveiling a Versatile Electrophile in Modern Synthesis

In the landscape of synthetic organic chemistry, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the myriad of reagents available, 1-(Chloromethyl)-1H-benzotriazole has emerged as a potent and versatile electrophile, primarily utilized for the aminomethylation of a wide array of nucleophiles. Its unique structural attributes, combining the reactivity of a chloromethyl group with the excellent leaving group ability of the benzotriazole moiety, render it an indispensable tool for medicinal chemists and drug development professionals.[1][2][3][4] This guide provides a comprehensive exploration of the synthesis, mechanistic underpinnings of its electrophilicity, and key applications of this remarkable reagent, grounded in established scientific principles and supported by detailed experimental protocols.

Core Principles: The Source of Electrophilicity

The potent electrophilic character of this compound stems from a confluence of electronic and structural factors. The benzotriazole ring, a fused heterocyclic system, is a weak acid and base, capable of acting as both an electron-donating and electron-attracting entity.[1][2][4] This ambiphilic nature is key to its function as a synthetic auxiliary.[1][2][3][4]

The chloromethyl group attached to the N1 position of the benzotriazole ring is the primary site of electrophilic attack.[5] The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, rendering the methylene carbon electron-deficient and thus susceptible to nucleophilic attack. Furthermore, the benzotriazole moiety is an exceptional leaving group, a property that significantly facilitates nucleophilic substitution reactions.[1][4] Upon nucleophilic attack, the benzotriazolyl anion that departs is stabilized by resonance, delocalizing the negative charge over the three nitrogen atoms of the triazole ring. This inherent stability of the leaving group is a critical driving force for the reactions involving this compound.

Synthesis of this compound: A Practical Approach

The preparation of this compound is a well-established and straightforward procedure, typically commencing from the readily available 1-hydroxymethylbenzotriazole.[6][7]

Experimental Protocol: Synthesis from 1-Hydroxymethylbenzotriazole

Materials:

-

1-Hydroxymethylbenzotriazole

-

Thionyl chloride (SOCl₂)

-

Methanol

-

Benzene (for recrystallization, optional)

-

Ice bath

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Distillation apparatus

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 1-hydroxymethylbenzotriazole.

-

Slowly add thionyl chloride dropwise to the stirred solid. A nitrogen sweep can be employed to direct the evolved gases (HCl and SO₂) through a dilute sodium hydroxide solution for neutralization.[7]

-

After the addition is complete, allow the mixture to warm to room temperature. The reaction is often exothermic, and the solid may dissolve to form a clear solution.[7]

-

Heat the reaction mixture to reflux (around 65°C) for approximately 60-90 minutes.[6][7]

-

After the reflux period, remove the excess thionyl chloride by distillation.[6][7]

-

To scavenge any remaining traces of thionyl chloride, cool the mixture and carefully add methanol.[6][7]

-

Heat the methanolic solution to reflux for about 15 minutes, during which the product may precipitate.[7]

-

Cool the mixture in an ice bath to complete the precipitation of the product.[7]

-

Collect the solid product by filtration, wash with cold solvent, and dry in a vacuum oven.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene to yield pale brown or white crystals.[6]

Typical Yield: 78-83%[6][7] Melting Point: 136-139 °C[8]

Mechanism of Action: The Benzotriazole Advantage

The utility of this compound as an aminomethylating agent is best understood by examining its reaction mechanism. The benzotriazole group serves as a superior leaving group, facilitating the displacement of the chloride ion by a nucleophile.

Diagram: Generalized Nucleophilic Substitution

Caption: Generalized SN2 reaction of this compound.

In a subsequent step, the benzotriazole moiety itself can be displaced by another nucleophile, often under different reaction conditions, highlighting its role as a versatile synthetic auxiliary.[3] This two-step process allows for the introduction of a methylene bridge between two different nucleophiles.

Key Applications in Drug Development and Organic Synthesis

The primary application of this compound is in the aminomethylation of a diverse range of nucleophiles, including amines, amides, alcohols, thiols, and carbanions.[9]

N-Aminomethylation of Heterocycles

A significant application is the preparation of N-(benzotriazol-1-ylmethyl) heterocycles by reacting this compound with various nitrogen-containing heterocycles.[8] These products serve as stable intermediates for further synthetic transformations.

Synthesis of Biologically Active Compounds

The benzotriazole moiety is a common scaffold in many biologically active compounds, exhibiting anti-inflammatory, diuretic, and antihypertensive properties.[6] this compound serves as a key building block in the synthesis of various derivatives with potential therapeutic applications, including bacterial peptide deformylase (PDF) inhibitors and nonpeptide inhibitors of Human Mast Cell Chymase.[8][10]

C-C Bond Formation Reactions

While primarily known for heteroatom functionalization, this compound can also participate in C-C bond formation reactions. For instance, it is used in Gewald cyclocondensation reactions.[8]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClN₃ | [5][11] |

| Molecular Weight | 167.60 g/mol | [5][11] |

| Melting Point | 136-139 °C | [8] |

| Appearance | Pale brown to white solid | [7] |

| CAS Number | 54187-96-1 | [5][11] |

Experimental Workflow: A Representative Aminomethylation

The following workflow outlines a general procedure for the aminomethylation of a primary amine.

Caption: A typical experimental workflow for aminomethylation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12][13] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12] All manipulations should be performed in a well-ventilated fume hood.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Conclusion

This compound stands as a testament to the power of synthetic auxiliaries in modern organic chemistry. Its well-defined electrophilic nature, coupled with the exceptional leaving group ability of the benzotriazole moiety, provides a reliable and efficient platform for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for leveraging its full synthetic potential.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. ijariie.com [ijariie.com]

- 3. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. This compound 98 54187-96-1 [sigmaaldrich.com]

- 9. scilit.com [scilit.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. This compound | C7H6ClN3 | CID 3328222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility and Stability of 1-(Chloromethyl)-1H-benzotriazole in Common Laboratory Solvents

Introduction: The Versatile Reagent 1-(Chloromethyl)-1H-benzotriazole

This compound (CAS No: 54187-96-1, Molecular Formula: C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ) is a crystalline solid that has carved a significant niche as a versatile reagent in organic synthesis and pharmaceutical development.[1] Its utility stems from the unique combination of a stable benzotriazole moiety and a highly reactive chloromethyl group.[1] This bifunctional nature allows it to act as an effective electrophile, readily participating in nucleophilic substitution reactions to introduce the "Bt-CH₂-" group into a wide array of molecules.[1] This capability has made it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents. Understanding these fundamental properties is paramount for its effective use in research and development, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 54187-96-1 | [1] |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.60 g/mol | [1] |

| Appearance | White to off-white or pale brown solid | [2] |

| Melting Point | 136-139 °C |

Solubility Profile: A Qualitative Assessment

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar benzotriazole ring system and a reactive chloromethyl group—and information gleaned from synthetic procedures, a qualitative solubility profile can be inferred.

The benzotriazole moiety, with its nitrogen atoms, can participate in hydrogen bonding, suggesting potential solubility in protic solvents. Conversely, the overall aromatic character of the molecule points towards solubility in a variety of organic solvents. One source explicitly describes it as "water soluble".[3]

Table of Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Observations |

| Protic Polar | Water, Methanol, Ethanol | Soluble, but with potential for reaction | The polar nature of these solvents should facilitate dissolution. However, their nucleophilicity poses a significant risk of solvolysis, leading to degradation of the compound over time (see Stability section). The use of methanol in the workup of its synthesis suggests at least short-term stability.[4] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Likely Soluble | These solvents are effective at solvating polar organic molecules. Their aprotic nature reduces the risk of immediate solvolysis compared to protic solvents, making them potentially better choices for reaction media. |

| Aprotic Nonpolar | Toluene, Benzene, Hexane | Sparingly Soluble to Insoluble | The polarity of the benzotriazole ring is likely to limit solubility in nonpolar solvents. Recrystallization from benzene has been reported, indicating some solubility at elevated temperatures.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Likely Soluble | These solvents are good at dissolving a wide range of organic compounds and are aprotic, which should favor stability. |

Causality Behind Solubility Predictions: The principle of "like dissolves like" is the primary determinant of solubility. The polar benzotriazole ring system favors interaction with polar solvents, while the overall organic character allows for some solubility in less polar organic media. The high melting point of the compound suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Stability Profile: A Chemically Reactive Intermediate

The stability of this compound is intrinsically linked to the high reactivity of its chloromethyl group. This group makes the molecule an excellent electrophile, susceptible to nucleophilic attack. This reactivity is the very reason for its utility in synthesis, but it also dictates its stability limitations.

Key Factors Influencing Stability:

-

Nucleophiles: The presence of nucleophiles is the primary driver of degradation. Protic solvents like water and alcohols can act as nucleophiles, leading to solvolysis. Other nucleophilic reagents will readily displace the chloride.

-

Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation. For prolonged storage, refrigeration (2-8°C) is often recommended.[5]

-

pH: While specific data is limited, related benzotriazole derivatives can undergo hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures.[5] Maintaining a neutral pH is advisable for aqueous solutions.

-

Light: Many benzotriazole derivatives are known to be sensitive to UV light.[5] Therefore, it is prudent to protect both the solid compound and its solutions from direct light to prevent photodegradation.

Degradation Pathways:

The principal degradation pathway in the presence of nucleophiles is nucleophilic substitution. For instance, in water, hydrolysis will occur to form 1-(hydroxymethyl)-1H-benzotriazole and hydrochloric acid. In alcoholic solvents, the corresponding ether will be formed.

Diagram: Factors Influencing the Stability of this compound

Caption: Key environmental and chemical factors that can lead to the degradation of this compound.

Experimental Protocols

Given the absence of comprehensive quantitative data, the following protocols are provided to enable researchers to determine the solubility and assess the stability of this compound in their specific solvent systems.

Protocol 1: Determination of Solubility

This protocol outlines a standard method for determining the solubility of a compound at a given temperature.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a set temperature.

Materials:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Magnetic stirrer and stir bars or shaker

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like UV-Vis spectroscopy)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial and place it in the thermostatically controlled environment at the desired temperature.

-

Stir or agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with standards of known concentrations will be required.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units (e.g., g/L, mg/mL, mol/L) based on the determined concentration.

-

Diagram: Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility.

Protocol 2: Assessment of Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.

Objective: To assess the degradation of this compound in a specific solvent under defined conditions (temperature, light exposure).

Materials:

-

This compound

-

Solvent of interest

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatically controlled incubator or oven

-

Photostability chamber (optional)

-

HPLC system or other suitable analytical instrument

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Aliquot the stock solution into several vials.

-

Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation.

-

Analyze the sample by HPLC to determine the remaining concentration of this compound. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time to determine the degradation rate.

-

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to minimize degradation.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.

Conclusion

This compound is a highly valuable reagent whose utility is directly tied to its reactivity. This reactivity, however, necessitates a thorough understanding of its solubility and stability for successful and safe application. While quantitative solubility data is sparse, its chemical structure suggests solubility in a range of polar aprotic and, to a lesser extent, protic solvents. Its stability is primarily dictated by the presence of nucleophiles, elevated temperatures, and potentially light and non-neutral pH. Researchers and drug development professionals are encouraged to use the provided protocols to determine the precise solubility and stability of this compound in their specific experimental systems, thereby ensuring the integrity and success of their synthetic endeavors.

References

The Versatility of Benzotriazole: A Linchpin in Modern Synthetic Chemistry

For Immediate Release

[City, State] – Benzotriazole, a seemingly simple bicyclic heterocyclic compound, has emerged as a powerhouse in the realm of organic synthesis. Its unique chemical properties have established it as a versatile synthetic auxiliary, enabling chemists to construct complex molecules with high efficiency and precision. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the multifaceted roles of benzotriazole and provides practical insights into its application.

Introduction: The Unassuming Architect of Molecular Complexity

Benzotriazole (BtH) is a stable, inexpensive, and odorless compound that possesses a unique combination of acidic and basic properties.[1] This duality, coupled with its ability to act as both an excellent leaving group and a facile placeholder, underpins its broad utility in synthetic organic chemistry.[1][2] First reported as a synthetic auxiliary in 1980, its application has since expanded dramatically, finding use in the synthesis of a wide array of organic compounds, including medicinally significant heterocycles.[1]

The benzotriazole moiety can be readily introduced into a molecule and subsequently removed, making it an ideal tool for activating molecules towards various transformations.[2] Its derivatives have become indispensable in numerous synthetic strategies, including N-alkylation, C-C bond formation, acylation, and the synthesis of diverse heterocyclic systems.[3][4]

The Multifaceted Roles of Benzotriazole in Synthesis

The power of benzotriazole lies in its ability to play multiple, distinct roles within a synthetic sequence. Understanding these functions is key to harnessing its full potential.

A Superior Leaving Group: Facilitating Nucleophilic Substitution

One of the most valuable attributes of benzotriazole is its capacity to function as an excellent leaving group.[1][5][6] This property is central to many of its applications, particularly in nucleophilic substitution reactions. The stability of the resulting benzotriazolide anion makes the departure of the benzotriazole group energetically favorable.

This principle is elegantly demonstrated in the conversion of alcohols to other functional groups. For instance, the hydroxyl group of sterically hindered carbohydrates can be substituted with a chloride ion under milder conditions than traditional methods, often avoiding the formation of unsaturated byproducts and preserving chirality.[1][6]

Activation of Carboxylic Acids: The Rise of N-Acylbenzotriazoles

N-acylbenzotriazoles have emerged as superior acylating agents, offering significant advantages over conventional acid chlorides.[1] These reagents are stable, easy to handle, and highly effective for N-, O-, C-, and S-acylations.[5] Their utility is particularly pronounced in peptide synthesis, where they facilitate the formation of peptide bonds with minimal racemization.[1] Unprotected amino acids can be efficiently coupled with N-protected aminoacylbenzotriazoles in aqueous media, leading to the synthesis of dipeptides and even larger peptides in high yields and with excellent enantiopurity.[1]

C-C Bond Formation: A Gateway to Molecular Scaffolds

Benzotriazole methodology provides a powerful platform for the construction of carbon-carbon bonds, a fundamental transformation in organic synthesis. Anions derived from compounds of the type BtCH₂X, where X is a heteroatom or a group attached by a heteroatom, serve as versatile synthons for generating a variety of molecular structures.[3] For example, treatment of a trimethylsilyl-substituted benzotriazole derivative with n-butyllithium followed by an electrophile allows for the introduction of a new substituent.[3] This process can be repeated to generate more complex molecules, highlighting the iterative power of this approach.[3]

Synthesis of Heterocycles: Building Blocks for Drug Discovery

The application of benzotriazole-mediated synthesis has revolutionized the construction of heterocyclic systems, which form the core of many pharmaceuticals.[1][3][7] This methodology has been successfully employed in the synthesis of both monocyclic and bicyclic heterocycles, often providing access to substitution patterns that are difficult to achieve through other means.[3][7][8] For instance, benzotriazole intermediates are instrumental in the synthesis of biologically active compounds like 2-substituted benzothiazoles.[1]

Key Experimental Protocols: A Practical Guide

To illustrate the practical application of benzotriazole chemistry, this section provides detailed, step-by-step methodologies for key transformations.

Protocol: Regioselective N-Alkylation of Benzotriazole

The N-alkylation of benzotriazole is a fundamental reaction that often yields a mixture of N1 and N2 isomers.[3] The ratio of these isomers is highly dependent on the reaction conditions.[9] Achieving regioselectivity is therefore a critical aspect of utilizing benzotriazole in multi-step syntheses.

Objective: To achieve regioselective N1-alkylation of benzotriazole.

Rationale: The choice of base and solvent system can significantly influence the site of alkylation. Less polar solvents and bulky bases tend to favor N1-alkylation. Recently, metal-free catalytic methods using borane catalysts have shown excellent N1-selectivity.[10]

Materials:

-

Benzotriazole

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of benzotriazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the N1-alkylated product.

Note: The ratio of N1 to N2 isomers should be determined by ¹H NMR spectroscopy. Alternative methods using different bases like sodium hydride or phase-transfer catalysts can also be employed to modulate the regioselectivity.[11][12]

Protocol: Synthesis of an N-Acylbenzotriazole and its Use in Amide Bond Formation

Objective: To prepare an N-acylbenzotriazole and subsequently use it to synthesize an amide.

Rationale: N-acylbenzotriazoles are stable and effective acylating agents. This two-step protocol demonstrates their formation from a carboxylic acid and their subsequent reaction with an amine to form an amide bond.

Part A: Synthesis of N-Acylbenzotriazole

Materials:

-

Carboxylic acid (e.g., benzoic acid)

-

Benzotriazole

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature and add benzotriazole (1.1 eq) portion-wise.

-